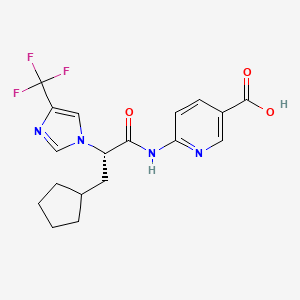
PF-04991532
Übersicht
Beschreibung
PF-04991532: is a potent compound that selectively activates glucokinase, an enzyme primarily found in the liver. Glucokinase plays a crucial role in glucose homeostasis by regulating glucose uptake and metabolism. Unlike other tissues, the liver expresses high levels of glucokinase, making it an attractive target for diabetes and metabolic disorder therapies .
Wissenschaftliche Forschungsanwendungen
PF-04991532 hat vielversprechende Anwendungen in verschiedenen Bereichen:
Diabetesforschung: Als Glucokinase-Aktivator verbessert er die Glukoseutilisation in der Leber und verbessert möglicherweise die glykämische Kontrolle.
Stoffwechselstörungen: Forscher untersuchen seine Auswirkungen auf den Lipidstoffwechsel und die Insulinempfindlichkeit.
Arzneimittelentwicklung: this compound ist ein klinischer Kandidat der Phase 2, was auf seinen potenziellen therapeutischen Wert hinweist.
5. Wirkmechanismus
Der Wirkmechanismus von this compound umfasst:
Glucokinase-Aktivierung: Er erhöht die Glucokinase-Aktivität und fördert die Glukosephosphorylierung.
Leber-spezifische Wirkungen: Selektive Wirkung in der Leber minimiert das Risiko einer Hypoglykämie.
Wirkmechanismus
PF-04991532, also known as (S)-6-(3-Cyclopentyl-2-(4-(trifluoroMethyl)-1H-iMidazol- 1-yl)propanaMido)nicotinic Acid, is a potent and hepatoselective glucokinase activator .
Target of Action
The primary target of this compound is glucokinase , an enzyme that converts glucose to glucose-6-phosphate . This enzyme plays a crucial role in determining glucose flux into the β-cells and hepatocytes .
Mode of Action
This compound acts by selectively activating hepatic glucokinase . This activation leads to an increase in the conversion of glucose to glucose-6-phosphate, thereby reducing fasting and postprandial glucose levels .
Biochemical Pathways
The activation of glucokinase by this compound affects the glucose metabolism pathway . It increases the uptake of 2-deoxyglucose and enhances glucose oxidation . Additionally, it decreases the production of glucose from lactate .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its low passive permeability and its status as a substrate for human OATP1B1, OATP1B3, and OATP2B1, and rodent Oatp1a1 and Oatp1b2 liver transporters . These factors lead to enhanced hepatic drug concentrations .
Result of Action
This compound has been shown to reduce plasma glucose concentrations in a dose-dependent manner, both acutely and after 28 days of sub-chronic treatment . It increases the glucose infusion rate during a hyperglycemic clamp in Goto-Kakizaki rats . This increase can be partially attributed to a 60% reduction in endogenous glucose production .
Action Environment
The action of this compound is influenced by environmental factors such as glucose and glucagon concentrations. The greatest increase in G6Pase mRNA expression is observed in the presence of 25 mM glucose, 100 nM glucagon, and this compound .
Biochemische Analyse
Biochemical Properties
PF-04991532 plays a significant role in biochemical reactions, particularly in glucose metabolism. It activates glucokinase, an enzyme that catalyzes the conversion of glucose to glucose-6-phosphate . This is the first step in the glycolysis pathway, thus this compound indirectly influences the rate of this crucial metabolic pathway .
Cellular Effects
This compound has been shown to reduce plasma glucose concentrations in a dose-dependent manner, both acutely and after 28 days of sub-chronic treatment . This effect is independent of changes in insulin concentrations . It has also been found to decrease intracellular AMP concentrations and increase hepatic futile cycling .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of glucokinase, which is a key regulatory enzyme in the liver . By activating glucokinase, this compound increases the conversion of glucose to glucose-6-phosphate, thereby promoting glycolysis and reducing blood glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to reduce plasma glucose concentrations over time . This effect was observed both acutely and after 28 days of sub-chronic treatment . Despite inducing dose-dependent increases in plasma triglyceride concentrations, it had no effect on hepatic triglyceride concentrations .
Dosage Effects in Animal Models
In animal models, specifically Goto-Kakizaki rats, this compound reduced plasma glucose concentrations in a dose-dependent manner . During a hyperglycemic clamp in these rats, the glucose infusion rate was increased approximately 5-fold with this compound .
Metabolic Pathways
This compound is involved in the glycolysis pathway by activating glucokinase, which converts glucose to glucose-6-phosphate . This is the first step in the glycolysis pathway, thus this compound indirectly influences the rate of this crucial metabolic pathway .
Transport and Distribution
This compound has low passive permeability, minimizing distribution into extrahepatic tissues . It is a substrate for human OATP1B1, OATP1B3, and rodent Oatp1a1 and Oatp1b2 liver transporters, leading to enhanced hepatic liver drug concentrations .
Subcellular Localization
The subcellular localization of this compound is primarily in the liver due to its hepatoselective nature . Its distribution is enhanced in the liver due to its interaction with liver-specific organic anion transporting polypeptide (OATP) isoforms .
Vorbereitungsmethoden
Synthesewege:: Der Syntheseweg zu PF-04991532 umfasst mehrere Schritte, ausgehend von leicht zugänglichen Vorstufen. Obwohl ich keinen Zugriff auf proprietäre Informationen habe, beinhaltet die chemische Synthese wahrscheinlich Schlüsseltransformationen wie Cyclisierung, Modifikationen der funktionellen Gruppen und Reinigungsschritte.
Reaktionsbedingungen:: Spezifische Reaktionsbedingungen (Temperatur, Lösungsmittel, Katalysatoren), die während der Synthese verwendet werden, sind proprietär. Medizinische Chemiker optimieren diese Parameter, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktion:: Industrielle Produktionsmethoden für this compound werden nicht öffentlich bekannt gegeben. Typischerweise optimieren Pharmaunternehmen Prozesse hinsichtlich Skalierbarkeit, Kosteneffizienz und Sicherheit.
Analyse Chemischer Reaktionen
Arten von Reaktionen:: PF-04991532 unterliegt wahrscheinlich verschiedenen Reaktionen, darunter:
Oxidation: Oxidative Transformationen zur Modifikation funktioneller Gruppen.
Reduktion: Reduktion von Carbonylgruppen oder anderen Funktionalitäten.
Substitution: Substitutionsreaktionen zur Einführung oder Modifikation von Substituenten.
Häufige Reagenzien und Bedingungen:: Häufige Reagenzien können Oxidationsmittel (z. B. Peroxide), Reduktionsmittel (z. B. Hydride) und Nucleophile (z. B. Amine) umfassen. Die Reaktionsbedingungen hängen vom jeweiligen Schritt in der Synthese ab.
Hauptprodukte:: Die Hauptprodukte, die während der this compound-Synthese gebildet werden, sind Zwischenprodukte und die Endverbindung selbst. Diese werden sorgfältig mit spektroskopischen Verfahren (NMR, MS, IR) und analytischen Methoden charakterisiert.
Vergleich Mit ähnlichen Verbindungen
Obwohl ich keine umfassende Liste ähnlicher Verbindungen habe, liegt die Einzigartigkeit von PF-04991532 in seiner Hepatoselektivität und Glucokinase-Spezifität.
Eigenschaften
IUPAC Name |
6-[[(2S)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMLFBRLRVQVJO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215197-37-7 | |
| Record name | PF-04991532 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215197377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04991532 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04991532 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ212MS2O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)
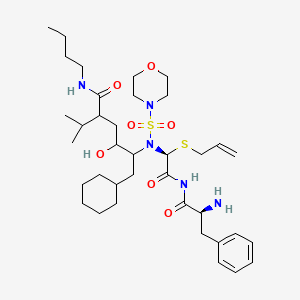

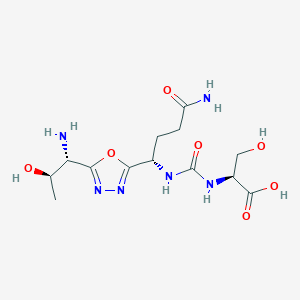
![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
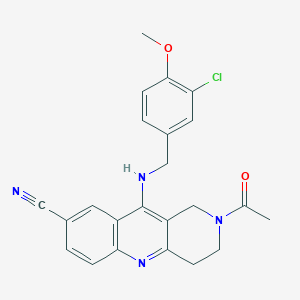
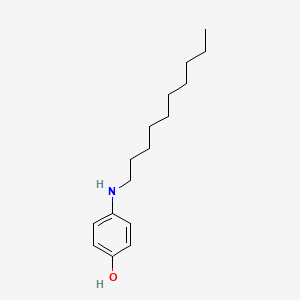
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
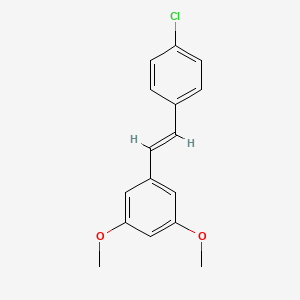
![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)
